molecular formula C27H30O14 B12773867 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one CAS No. 52438-15-0

7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12773867
CAS No.: 52438-15-0
M. Wt: 578.5 g/mol
InChI Key: FKIYLTVJPDLUDL-NSWCACCBSA-N
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Description

7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one is a complex glycoside compound. It is characterized by its unique structure, which includes a benzopyran core linked to a glucopyranosyl and mannopyranosyl moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one typically involves multiple steps. The process begins with the preparation of the benzopyran core, followed by the glycosylation reactions to attach the glucopyranosyl and mannopyranosyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as column chromatography and crystallization are commonly employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to achieve this .

Chemical Reactions Analysis

Types of Reactions

7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in antioxidant and anti-inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-alpha-D-glucopyranosyl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one lies in its specific glycosylation pattern and the presence of both glucopyranosyl and mannopyranosyl groups.

Properties

CAS No.

52438-15-0

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27-/m0/s1

InChI Key

FKIYLTVJPDLUDL-NSWCACCBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

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